molecular formula C18H18INO3 B14016593 Agn-PC-0NI9I1 CAS No. 57422-05-6

Agn-PC-0NI9I1

Cat. No.: B14016593
CAS No.: 57422-05-6
M. Wt: 423.2 g/mol
InChI Key: YVQVDWMAWCTQCS-UHFFFAOYSA-M
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Description

Agn-PC-0NI9I1 is a synthetic organic compound with a nomenclature indicative of its structural complexity, likely involving polycyclic or heterocyclic frameworks. These compounds are typically synthesized via multi-step organic reactions, employing reagents like N-ethyl-N,N-diisopropylamine and iodides under controlled conditions .

Properties

CAS No.

57422-05-6

Molecular Formula

C18H18INO3

Molecular Weight

423.2 g/mol

IUPAC Name

6-methoxy-7-(4-methoxyphenoxy)-2-methylisoquinolin-2-ium;iodide

InChI

InChI=1S/C18H18NO3.HI/c1-19-9-8-13-10-17(21-3)18(11-14(13)12-19)22-16-6-4-15(20-2)5-7-16;/h4-12H,1-3H3;1H/q+1;/p-1

InChI Key

YVQVDWMAWCTQCS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C=C1)OC)OC3=CC=C(C=C3)OC.[I-]

Origin of Product

United States

Preparation Methods

The preparation of Agn-PC-0NI9I1 involves several synthetic routes and reaction conditions. One common method is the wet chemical method, which involves the reduction of silver nitrate with a reducing agent in the presence of a stabilizing agent . Another method is the polyol method, which involves the reduction of silver nitrate with ethylene glycol in the presence of a stabilizing agent . Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.

Chemical Reactions Analysis

Agn-PC-0NI9I1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form silver oxide, a process that is often catalyzed by the presence of a single atom alloy cluster . Common reagents used in these reactions include oxygen, hydrogen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Agn-PC-0NI9I1 involves its interaction with various molecular targets and pathways. For example, it can interact with enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the induction of cell death in cancer cells . The specific pathways involved depend on the particular application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • This compound vs. AGN-PC-0CUK9P : While both are halogenated heterocycles, AGN-PC-0CUK9P incorporates boronic acid groups, enhancing its utility in Suzuki-Miyaura cross-coupling reactions. This compound, however, lacks boron, favoring electrophilic substitution reactivity .
  • Triazine Analogs : Compounds like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine share this compound’s chloro and nitrogen-rich framework but exhibit lower bioactivity scores, suggesting this compound’s optimized pharmacophore .
  • Boronic Acids : Methyl boronic acid’s high solubility contrasts with this compound’s hydrophobic profile, limiting its use in aqueous systems but favoring membrane permeability in drug design .

Detailed Research Findings

Stability and Reactivity

This compound’s chlorine atoms render it susceptible to nucleophilic aromatic substitution, a reactivity pathway less prominent in boron-containing analogs. This property is exploitable in derivatization for drug candidates .

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